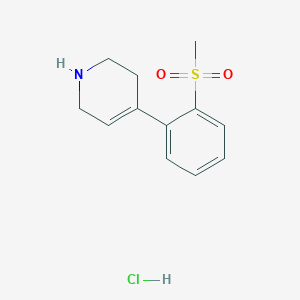

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride” can be analyzed using tools like MolView . This tool allows you to draw the molecule and convert it into a 3D model for a more detailed view .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride” include a molecular weight of 168.18. More detailed properties may be available through specialized chemical databases or resources.Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride is Glutathione Peroxidase 4 (GPX4) . GPX4 is an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols .

Mode of Action

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride, also known as RSL3, binds to and inhibits the activity of GPX4 . This inhibition leads to the accumulation of lipid hydroperoxides, which are harmful to cells . The compound induces a form of regulated cell death known as ferroptosis .

Biochemical Pathways

The inhibition of GPX4 by (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride affects the lipid peroxidation pathway . This pathway is crucial for maintaining the integrity of cell membranes. When GPX4 is inhibited, lipid peroxides accumulate, leading to oxidative stress and eventually, ferroptosis .

Pharmacokinetics

It’s known that the compound’s toxicity to normal cells and its poor pharmacokinetic characteristics limit its clinical application .

Result of Action

The result of the action of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride is the induction of ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid peroxides . This can lead to a decrease in cell viability and disruption of cell migration, particularly in cancer cells .

Action Environment

The action of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride can be influenced by environmental factors. For instance, research has shown that the compound can induce more rapid and effective ferroptosis when combined with non-thermal plasma (NTP), suggesting that the environment can modulate the compound’s efficacy .

Eigenschaften

IUPAC Name |

(1S,3R)-3-hydroxycyclopentane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3S/c6-10(8,9)5-2-1-4(7)3-5/h4-5,7H,1-3H2/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWJWXWWVODTRT-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1O)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2791623.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)pyrrolidine-1-carboxamide](/img/structure/B2791639.png)